

In Vivo Toxicology of Pachymic Acid in Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: *Pachymic Acid*

Cat. No.: *B1678272*

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These application notes provide a summary of the available in vivo toxicology data for **Pachymic acid** (PA) in mice, along with detailed experimental protocols for conducting similar studies. **Pachymic acid**, a major bioactive triterpenoid from *Poria cocos*, has demonstrated various pharmacological activities, making its safety profile a critical aspect of preclinical research.

Summary of In Vivo Toxicological Data

The toxicological profile of **Pachymic acid** in mice has been evaluated in several studies, primarily as a component of preclinical efficacy assessments. The available data indicates a dose-dependent toxicity, with lower doses being well-tolerated and higher doses inducing observable adverse effects.

Key Findings:

- A dose of 25 mg/kg administered intraperitoneally (i.p.) three times a week for five weeks is considered non-toxic in nude mice.^[1]
- A dose of 50 mg/kg (i.p., three times a week for five weeks) is associated with toxicity, including pathological changes in the liver, kidney, and spleen.^{[1][2][3]}
- In a xenograft model of human lung cancer, i.p. administration of PA at doses up to 60 mg/kg for 21 days showed no apparent signs of toxicity.

- An in silico toxicity prediction classified a derivative of **Pachymic acid**, 7,9-(11) dehydropachymic acid, as a class 5 chemical, suggesting a high toxic response at a dose of 5000 mg/kg.[4]

Data Presentation

The following tables summarize the quantitative data from a key in vivo toxicology study of **Pachymic acid** in nude mice.[1]

Table 1: Clinical Observations and Body Weight Changes in Mice Treated with **Pachymic Acid**[1]

Treatment Group (n=15)	Dose (mg/kg, i.p.)	Frequency	Duration	Clinical Signs of Discomfort/ Impaired Movement	Significant Body Weight Changes
Control	0	3 times/week	5 weeks	None observed	No
Pachymic Acid	25	3 times/week	5 weeks	None observed	No
Pachymic Acid	50	3 times/week	5 weeks	Observed	No

Table 2: Effects of **Pachymic Acid** on Liver Enzyme Profiles in Mice[1]

Treatment Group	Dose (mg/kg)	ALP (U/L)	ALT (U/L)	AST (U/L)	Albumin (g/dL)	Total Protein (g/dL)
Control	0	105.7 ± 15.3	35.8 ± 6.2	120.5 ± 18.9	3.2 ± 0.4	5.8 ± 0.7
Pachymic Acid	25	110.2 ± 12.1	38.1 ± 5.5	125.3 ± 15.7	3.1 ± 0.3	5.6 ± 0.6
Pachymic Acid	50	112.5 ± 14.8	40.2 ± 7.1	155.6 ± 20.4	4.1 ± 0.5	6.9 ± 0.8*

Values are presented as mean ± SD. *p < 0.05 compared to the control group. ALP: Alkaline Phosphatase; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 3: Summary of Histopathological Findings in Mice Treated with **Pachymic Acid**[\[1\]](#)

Treatment Group	Dose (mg/kg)	Liver	Kidney	Spleen	Lung	Heart
Control	0	Normal	Normal	Normal	Normal	Normal
Pachymic Acid	25	No abnormalities	No abnormalities	No abnormalities	No abnormalities	No abnormalities
Pachymic Acid	50	Obvious pathological changes	Obvious pathological changes	Obvious pathological changes	No abnormalities	No abnormalities

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for assessing the in vivo toxicology of **Pachymic acid** in mice.[\[1\]](#)

Protocol 1: Repeated-Dose Toxicity Study in Mice

1. Animal Model:

- Species: Mouse (e.g., BALB/c nude mice)
- Age: 6 weeks old
- Sex: Female
- Acclimatization: Minimum of 1 week under standard laboratory conditions ($22 \pm 2^{\circ}\text{C}$, $55 \pm 10\%$ humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Test Substance and Administration:

- Test Article: **Pachymic Acid** (ensure purity is characterized)
- Vehicle: Appropriate vehicle for solubilizing **Pachymic acid** (e.g., a mixture of DMSO, polyethylene glycol, and saline). The vehicle should be tested for toxicity in a control group.
- Dose Levels:
 - Vehicle Control (0 mg/kg)
 - Low Dose (e.g., 25 mg/kg)
 - High Dose (e.g., 50 mg/kg)
- Route of Administration: Intraperitoneal (i.p.) injection is a common route in published studies.
- Dosing Schedule: 3 times per week for a duration of 5 weeks.

3. In-Life Observations:

- Clinical Signs: Observe animals daily for any signs of toxicity, including changes in behavior, posture, grooming, and signs of discomfort or pain.
- Body Weight: Measure and record the body weight of each animal three times per week.
- Food and Water Consumption: Monitor and record food and water consumption weekly.

4. Terminal Procedures (at the end of the 5-week study):

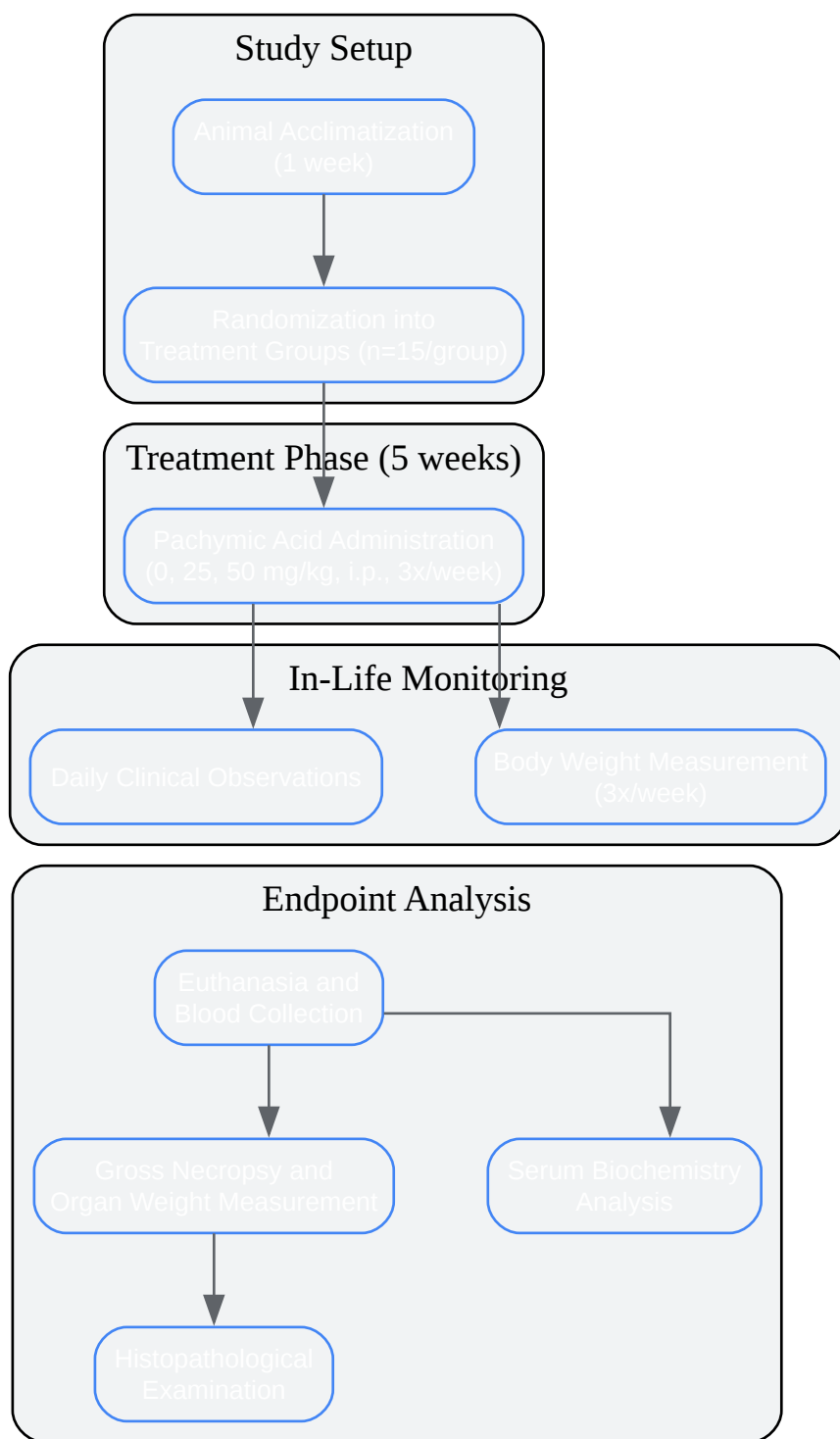
- **Euthanasia:** Euthanize animals using a humane method (e.g., CO₂ inhalation followed by cervical dislocation).
- **Blood Collection:** Collect blood via cardiac puncture for hematological and serum biochemistry analysis.
- **Gross Necropsy:** Perform a complete gross necropsy on all animals. Examine all organs and tissues for any abnormalities.
- **Organ Weights:** Weigh key organs, including the liver, kidneys, spleen, lungs, and heart. Calculate organ-to-body weight ratios.
- **Histopathology:** Collect and fix organs in 10% neutral-buffered formalin for histopathological examination. Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

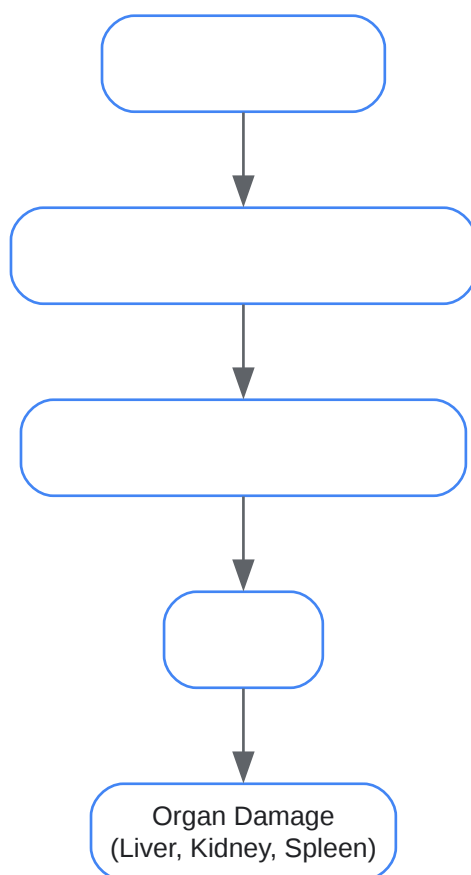
5. Data Analysis:

- Analyze quantitative data (body weight, organ weights, hematology, and biochemistry) using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.
- A board-certified veterinary pathologist should evaluate histopathology slides.

Visualizations

Experimental Workflow for In Vivo Toxicology Study





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- To cite this document: BenchChem. [In Vivo Toxicology of Pachymic Acid in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678272#in-vivo-toxicology-studies-of-pachymic-acid-in-mice]

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